1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1384805-69-9

Cat. No.: VC2882625

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384805-69-9 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | WHEZFHNTUNVHCJ-UHFFFAOYSA-N |

| SMILES | CC(C)CN1CCC(C1)C(=O)O.Cl |

| Canonical SMILES | CC(C)CN1CCC(C1)C(=O)O.Cl |

Introduction

Chemical Structure and Properties

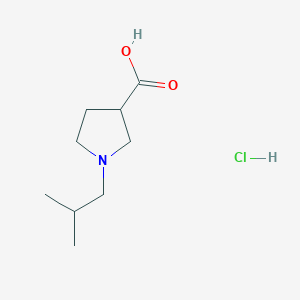

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride features a pyrrolidine ring with a carboxylic acid group at position 3 and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. The molecule exists as a hydrochloride salt, which enhances its solubility in aqueous media and contributes to its stability during storage. The compound's structural characteristics allow for various chemical transformations, making it useful in organic synthesis and medicinal chemistry applications.

Table 1. Physical and Chemical Properties of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride

| Property | Value |

|---|---|

| CAS Number | 1384805-69-9 |

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 g/mol |

| IUPAC Name | 1-(2-methylpropyl)pyrrolidine-3-carboxylic acid; hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-7(2)5-10-4-3-8(6-10)9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H |

| InChI Key | WHEZFHNTUNVHCJ-UHFFFAOYSA-N |

| SMILES | CC(C)CN1CCC(C1)C(=O)O.Cl |

| Physical Appearance | White powder |

| Storage Temperature | Room temperature |

The compound contains both basic (pyrrolidine nitrogen) and acidic (carboxylic acid) functional groups, which significantly influence its chemical reactivity and pharmacological properties. The presence of the isobutyl group at the pyrrolidine nitrogen affects the compound's lipophilicity, potentially enhancing its ability to cross biological membranes .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride and related derivatives. These methods typically involve multiple steps and various reaction conditions to achieve high yield and purity.

General Synthetic Route

A common synthetic approach involves the following key steps:

-

Formation of the pyrrolidine ring through cyclization reactions of appropriate precursors

-

Introduction of the isobutyl (2-methylpropyl) group via alkylation reactions at the nitrogen position

-

Carboxylation to introduce the carboxylic acid functionality at position 3

-

Formation of the hydrochloride salt through treatment with hydrochloric acid

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride. The following spectroscopic data are characteristic of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy reveals diagnostic signals for the pyrrolidine ring protons, the isobutyl group, and the carboxylic acid proton. Based on related pyrrolidine-3-carboxylic acid derivatives, the expected 1H NMR profile would show:

-

Signals in the range of δ 3.0-3.5 ppm for the pyrrolidine ring protons adjacent to nitrogen

-

Multiplets at δ 2.0-2.5 ppm for the other pyrrolidine ring protons

-

A multiplet at δ 1.8-2.0 ppm for the CH proton of the isobutyl group

-

Doublet at approximately δ 0.9-1.0 ppm for the methyl groups of the isobutyl moiety

-

A broad signal at δ 12.0-13.0 ppm for the carboxylic acid proton

13C NMR would typically show signals for the carboxylic carbon (δ ~175 ppm), the pyrrolidine carbons, and the isobutyl carbons in characteristic regions.

Applications in Research and Medicine

1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride has significant potential in various research and medicinal applications due to its unique structural features.

Pharmaceutical Research

The compound and its derivatives have been investigated for various pharmaceutical applications:

-

As building blocks in the synthesis of complex drug molecules

-

In structure-activity relationship (SAR) studies to understand the influence of specific functional groups on biological activity

-

As potential leads in drug discovery programs targeting neurological disorders

| Target/Activity | Potential Therapeutic Area | Structural Requirements |

|---|---|---|

| NMDA Receptors | Neurological disorders | Specific stereochemistry at C3 and C4 positions |

| Enoyl Reductase (InhA) | Antimicrobial therapy | Specific carboxamide derivatives |

| CK1 Kinases | Cancer, neurodegenerative diseases | Chiral hydroxyl-functionalized derivatives |

| GlyT1 Inhibition | Schizophrenia | Specific substituents at N-position |

Chemical Reactivity and Transformations

The reactivity of 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily determined by its functional groups:

Carboxylic Acid Group Reactions

The carboxylic acid moiety can undergo various transformations:

-

Esterification to form corresponding esters

-

Amidation to form amides, which has been utilized in creating bioactive derivatives

-

Reduction to form alcohols

Pyrrolidine Nitrogen Reactions

The pyrrolidine nitrogen, despite being substituted with an isobutyl group, can participate in:

-

Quaternization reactions with alkyl halides

-

Oxidation reactions

-

Coordination with metals to form complexes

These transformations make 1-(2-Methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride a versatile building block in organic synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume